1-Methylpyrrole-2-carboxaldehyde

Catalog No.
S584955
CAS No.
1192-58-1
M.F
C6H7NO
M. Wt
109.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methylpyrrole-2-carboxaldehyde

CAS Number

1192-58-1

Product Name

1-Methylpyrrole-2-carboxaldehyde

IUPAC Name

1-methylpyrrole-2-carbaldehyde

Molecular Formula

C6H7NO

Molecular Weight

109.13 g/mol

InChI

InChI=1S/C6H7NO/c1-7-4-2-3-6(7)5-8/h2-5H,1H3

InChI Key

OUKQTRFCDKSEPL-UHFFFAOYSA-N

SMILES

CN1C=CC=C1C=O

Solubility

Soluble in water
Soluble (in ethanol)

Synonyms

1-methyl-2-pyrrolecarboxaldehyde

Canonical SMILES

CN1C=CC=C1C=O

1-Methylpyrrole-2-carboxaldehyde (also known as N-Methyl-2-pyrrolecarboxaldehyde) is a heterocyclic organic compound. It contains a five-membered aromatic ring with one nitrogen atom (pyrrole) and a formyl group (CHO) attached at the second carbon position, with a methyl group (CH3) attached to the nitrogen atom [].

This compound is of interest in scientific research due to the presence of the pyrrole ring, which is a common functional group found in many biologically important molecules, such as chlorophyll and heme [].


Molecular Structure Analysis

The key feature of 1-Methylpyrrole-2-carboxaldehyde is the five-membered aromatic pyrrole ring. The aromatic character arises from the delocalization of electrons within the ring due to the presence of four π-electrons contributed by the nitrogen atom and the double bonds. This delocalization contributes to the stability of the molecule.

Another notable aspect is the presence of the formyl group (CHO) attached at the second carbon position. This functional group can participate in various condensation reactions, making it useful as a building block in organic synthesis [].


Chemical Reactions Analysis

  • Aldol Condensation

    The formyl group can participate in aldol condensation reactions with other carbonyl compounds to form β-hydroxycarbonyl products.

  • Reductive Amination

    The formyl group can be reduced to a primary alcohol group (CH2OH) under appropriate conditions.

  • Electrophilic Aromatic Substitution

    Due to the electron-withdrawing nature of the formyl group, the pyrrole ring might be slightly deactivated towards electrophilic aromatic substitution compared to unsubstituted pyrrole.


Physical And Chemical Properties Analysis

Some physical and chemical properties of 1-Methylpyrrole-2-carboxaldehyde are available:

  • CAS Registry Number: 1192-58-1 [].
  • Molecular Formula: C6H7NO [].
  • Molecular Weight: 109.13 g/mol [].
  • Specific Gravity: 1.01200 to 1.01800 @ 25.00 °C.
  • Refractive Index: 1.55800 to 1.56400 @ 20.00 °C.
  • Flash Point: 162.00 °F (72.22 °C).

Organic Synthesis:

  • Precursor for complex molecules: 1-MP-2-C can serve as a building block for the synthesis of more complex molecules due to its reactive aldehyde and nitrogen-containing pyrrole ring. Studies have explored its use in the synthesis of bioactive compounds, such as pyrrole-based alkaloids and heterocyclic pharmaceuticals [].

Medicinal Chemistry:

  • Drug discovery: The unique structure of 1-MP-2-C holds promise for the development of novel drugs. Research suggests its potential for applications in treating various conditions, including neurodegenerative diseases, cancer, and infectious diseases [, ].

Material Science:

  • Functional materials: 1-MP-2-C can be incorporated into the design of functional materials due to its specific chemical properties. Studies have investigated its potential use in the development of new materials with applications in organic electronics, sensors, and catalysts [, ].

Biological Research:

  • Probe molecule: 1-MP-2-C can be utilized as a probe molecule in various biological studies. Its reactivity and unique structure make it a valuable tool for investigating protein-ligand interactions and cellular processes [].

Physical Description

Clear orange to dark red liquid; roasted nutty aroma

XLogP3

0.5

Density

1.012-1.018

UNII

M0HYH3D7SX

GHS Hazard Statements

Aggregated GHS information provided by 132 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 89 of 132 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 43 of 132 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1192-58-1

Wikipedia

1-methyl-1H-pyrrole-2-carboxaldehyde

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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